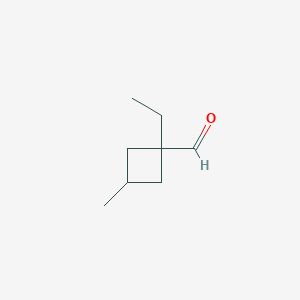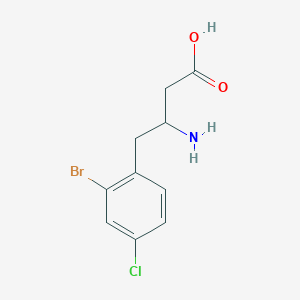
cis-N1-(2-Fluoroethyl)-1,4-cyclohexanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-N1-(2-Fluoroethyl)-1,4-cyclohexanediamine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclohexane ring substituted with a fluoroethyl group and two amine groups in a cis configuration, which imparts distinct chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-N1-(2-Fluoroethyl)-1,4-cyclohexanediamine typically involves the nucleophilic substitution of a suitable precursor with a fluoroethylating agent. One common method is the reaction of 1,4-cyclohexanediamine with 2-fluoroethyl tosylate under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
cis-N1-(2-Fluoroethyl)-1,4-cyclohexanediamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
cis-N1-(2-Fluoroethyl)-1,4-cyclohexanediamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-N1-(2-Fluoroethyl)-1,4-cyclohexanediamine involves its interaction with specific molecular targets. The fluoroethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The amine groups can form covalent bonds with electrophilic centers in target molecules, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N1-(2-Fluoroethyl)-1,4-cyclohexanediamine: Lacks the cis configuration, which may affect its chemical and biological properties.
N1-(2-Chloroethyl)-1,4-cyclohexanediamine: Similar structure but with a chloroethyl group instead of a fluoroethyl group, leading to different reactivity and applications.
N1-(2-Bromoethyl)-1,4-cyclohexanediamine:
Uniqueness
The cis configuration of cis-N1-(2-Fluoroethyl)-1,4-cyclohexanediamine imparts unique steric and electronic properties, making it distinct from its trans or non-substituted counterparts. This configuration can affect its reactivity, binding interactions, and overall efficacy in various applications.
Properties
Molecular Formula |
C8H17FN2 |
|---|---|
Molecular Weight |
160.23 g/mol |
IUPAC Name |
4-N-(2-fluoroethyl)cyclohexane-1,4-diamine |
InChI |
InChI=1S/C8H17FN2/c9-5-6-11-8-3-1-7(10)2-4-8/h7-8,11H,1-6,10H2 |
InChI Key |
DSCBXVJMSNUBLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)NCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-[2,2';6',2'']ternaphthalene](/img/structure/B12282242.png)
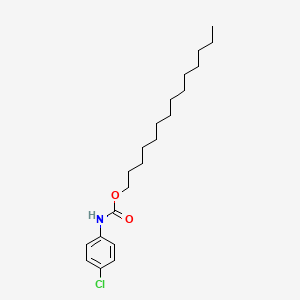
![D-Glucose, 2-deoxy-6-O-[2-deoxy-2-[[1-oxo-3-[(1-oxododecyl)oxy]tetradecyl]amino]-3-O-[1-oxo-3-[(1-oxotetradecyl)oxy]tetradecyl]-4-O-phosphono-beta-D-glucopyranosyl]-2-[[1-oxo-3-[(1-oxohexadecyl)oxy]tetradecyl]amino]-](/img/structure/B12282248.png)
![Carbamic acid,[(3S,5S)-5-(hydroxymethyl)-1-(phenylmethyl)-3-pyrrolidinyl]-,1,1-dimethylethyl ester](/img/structure/B12282251.png)
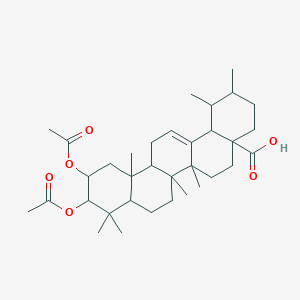
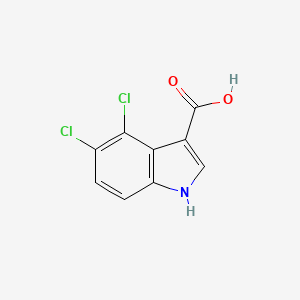
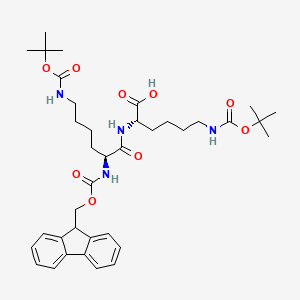
![[2-[4-(3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 3-aminopropanoate;hydrochloride](/img/structure/B12282274.png)

![6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine](/img/structure/B12282284.png)
![1-Piperazinecarboxylic acid, 3-[(methylsulfonyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B12282292.png)
![[4-(3,5-diphenylphenyl)phenyl]boronic acid](/img/structure/B12282298.png)
